Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is an organic compound characterized by its oxadiazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the stability of the oxadiazole ring and its ability to act as a building block for more complex molecules.
This compound can be synthesized from various precursors through different chemical reactions. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a valuable target in both academic and industrial research.
Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate belongs to the class of oxadiazoles, specifically the 1,2,4-oxadiazole family. These compounds are known for their diverse biological activities and are often investigated for their potential as drug candidates.
The synthesis of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate typically involves cyclization reactions. One common method includes the reaction of ethyl hydrazinecarboxylate with nitrile oxide under basic conditions, often using potassium carbonate as a base. This reaction facilitates the formation of the oxadiazole ring through a cyclization process.
Another method involves using amidoximes in a one-pot reaction with carboxylic acids and ethyl chloroformate as a coupling agent. This approach has been noted for its efficiency and lower environmental impact due to reduced solvent use .
The reaction conditions generally require careful control of temperature and reaction time to optimize yield and purity. For instance, the use of continuous flow reactors in industrial settings can enhance these parameters significantly. Purification techniques such as recrystallization or chromatography are commonly employed to isolate the desired product in high purity.
The molecular structure of Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate features an ethyl group attached to the nitrogen atom at position three of the oxadiazole ring. The carboxylate group at position five contributes to its reactivity and solubility properties.
Key structural data includes:
Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can yield various derivatives through reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring is capable of undergoing substitution reactions where substituents on the ring can be replaced by other functional groups.
The specific conditions for these reactions depend on the desired outcome. For example:
The mechanism of action for Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate varies depending on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding and other non-covalent interactions. These interactions can influence its binding affinity and specificity, which are critical for therapeutic efficacy .
Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is typically a white crystalline solid with good solubility in polar solvents like water and ethanol due to its ionic potassium component.
The chemical properties include:
Relevant data includes:
Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has several scientific applications:
Organic Synthesis: It serves as a versatile building block in synthesizing more complex organic molecules.
Medicinal Chemistry: Research is ongoing into its potential as a scaffold for drug design, particularly targeting diseases where oxadiazole derivatives have shown promise.
Material Science: The compound can be utilized in developing new materials with specific properties such as polymers or coatings .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" due to its structural features. However, its pharmaceutical potential remained unexplored for nearly 80 years until the mid-20th century when researchers recognized its unique photochemical behavior and synthetic versatility. This five-membered ring (comprising one oxygen and two nitrogen atoms) gained prominence in medicinal chemistry following the discovery that certain derivatives exhibited pronounced biological activities [3] [4].
The first major therapeutic breakthrough occurred in the 1960s with the development of Oxolamine, a 1,2,4-oxadiazole-containing drug introduced as a potent cough suppressant. This milestone validated the heterocycle's pharmaceutical applicability and stimulated extensive research into structurally related compounds. Subsequent decades witnessed the emergence of numerous derivatives with diverse biological activities, including Prenoxdiazine (antitussive), Butalamine (vasodilator), and Fasiplon (anxiolytic). Notably, the antiviral drug Pleconaril and the neuromuscular agent Ataluren further cemented the scaffold's importance in clinical therapeutics [3] [8].
A significant advancement came with the isolation of naturally occurring 1,2,4-oxadiazoles. In 2011, Phidianidine A and B were identified from the marine mollusk Phidiana militaris, demonstrating potent cytotoxicity against tumor cell lines (HeLa, CaCo-2) and activity against neurological targets (μ-opioid receptor, dopamine transporter). Another natural derivative, quisqualic acid from Quisqualis indica seeds, acts as a selective agonist for metabotropic glutamate receptors, highlighting the scaffold's relevance in neuroscience [3] [4].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesize 1,2,4-oxadiazole | Initial chemical characterization |
1960s | Introduction of Oxolamine | First therapeutic agent with 1,2,4-oxadiazole core |
1980s-2000s | Development of Ataluren, Pleconaril | Expansion into antiviral and genetic disorder therapies |
2011 | Isolation of Phidianidines A/B | Discovery of natural derivatives with cytotoxic activity |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its comparable electronic distribution, hydrogen-bonding capacity, and metabolic stability. This bioisosteric equivalence addresses a critical limitation of traditional carbonyl groups—their susceptibility to enzymatic hydrolysis—while preserving spatial geometry essential for target binding [4] [8].
Unlike the more aromatic 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole exhibits reduced aromatic character, behaving as a conjugated diene system. This property was conclusively demonstrated through UV spectroscopy studies: 3,5-Diphenyl-1,2,4-oxadiazole shows a λmax of 245 nm, intermediate between its monosubstituted analogs (3-phenyl: 238 nm; 5-phenyl: 250 nm). This contrasts sharply with the bathochromic shift observed in 2,5-diphenyl-1,3,4-oxadiazole (λmax 276 nm), confirming significant differences in electronic delocalization between isomers [7].
The scaffold's hydrogen-bond accepting capability stems from its three heteroatoms, enabling interactions with biological targets that typically recognize ester carbonyl oxygen or amide nitrogen atoms. This is exploited in drug design to:
Consequently, 1,2,4-oxadiazoles frequently appear in structure-activity relationship (SAR) studies as ester/amide replacements. For example, in protease inhibitor development, the heterocycle preserves hydrogen-bonding patterns with catalytic residues while resisting enzymatic degradation—a dual advantage driving its incorporation into contemporary pharmacophores [8].
Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate (CAS 1240605-84-8; Molecular formula: C5H5KN2O3) represents a specialized subclass of 1,2,4-oxadiazoles where the potassium carboxylate salt enhances solubility and reactivity. Its structure features an ethyl group at position 3 and an ionized carboxylate at position 5, stabilized by the potassium counterion. This ionic character distinguishes it from neutral analogs like ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate (CID 14998366), making it particularly valuable as a water-soluble building block [5] [6] [9].
Table 2: Structural and Synthetic Features of Key Oxadiazole Carboxylates
Compound | Molecular Formula | Structural Features | Primary Synthetic Role |
---|---|---|---|
Potassium 3-ethyl-1,2,4-oxadiazole-5-carboxylate | C5H5KN2O3 | Ionic carboxylate, potassium salt | Water-soluble intermediate for metal-catalyzed coupling |
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | C4H3KN2O3 | Methyl substituent, carboxylate salt | Precursor for functionalized triazole-oxadiazole hybrids |
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | C7H10N2O3 | Neutral ethyl ester | Substrate for hydrolysis to carboxylate salts |
Synthetically, this potassium salt functions as a versatile intermediate in multiple contexts:
In recent anticancer drug development, derivatives of this carboxylate class have been incorporated into 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole hybrids designed as OXPHOS inhibitors. These compounds exploit the electron-withdrawing nature of the oxadiazole to modulate the triazole's pharmacophoric properties, demonstrating potent activity against non-small cell lung cancer (NSCLC) cell lines. The potassium salt's solubility profile facilitates precise in vitro evaluation of such hybrids, addressing limitations of earlier respiratory chain inhibitors like IACS-010759 [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1